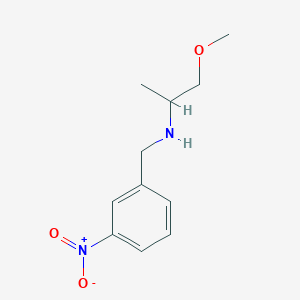

1-methoxy-N-(3-nitrobenzyl)propan-2-amine

Description

1-Methoxy-N-(3-nitrobenzyl)propan-2-amine is a secondary amine derivative featuring a methoxy group at the 1-position of the propan-2-amine backbone and a 3-nitrobenzyl substituent on the nitrogen atom. The nitro group on the benzyl ring likely enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the methoxy group may improve solubility.

Properties

IUPAC Name |

1-methoxy-N-[(3-nitrophenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-9(8-16-2)12-7-10-4-3-5-11(6-10)13(14)15/h3-6,9,12H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFCWIVZJMNHLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20386111 | |

| Record name | 1-methoxy-N-(3-nitrobenzyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355382-82-0 | |

| Record name | N-(2-Methoxy-1-methylethyl)-3-nitrobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355382-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methoxy-N-(3-nitrobenzyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-methoxy-N-(3-nitrobenzyl)propan-2-amine typically involves the reaction of 3-nitrobenzyl chloride with 1-methoxypropan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

1-methoxy-N-(3-nitrobenzyl)propan-2-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and organic solvents like ethanol or methanol. Major products formed from these reactions include the corresponding amine derivatives and substituted products.

Scientific Research Applications

1-methoxy-N-(3-nitrobenzyl)propan-2-amine has various scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methoxy-N-(3-nitrobenzyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine group, which can then interact with various biological molecules. The methoxy group can also participate in hydrogen bonding and other interactions with biological targets .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Substituent Effects on Physicochemical Properties

- Methoxy vs. This may also reduce basicity compared to methoxy derivatives.

- Selenium-Containing Analogues : Compounds like C1 and C2 () incorporate selenium, increasing lipophilicity (LogP > 3) and altering toxicity profiles. The target compound lacks selenium, likely reducing metabolic instability risks .

Industrial and Pharmaceutical Relevance

- Pharmaceutical Intermediates : N-(3-Methoxybenzyl)-2-methylpropan-2-amine is used in drug synthesis, suggesting that the nitro-substituted target compound could serve as a precursor for nitroreductase-activated prodrugs .

- Organic Electronics : Methoxy-naphthalene derivatives () exhibit semiconductor properties, but the nitro group in the target compound may alter charge transport mechanisms due to its electron-deficient nature .

Biological Activity

1-Methoxy-N-(3-nitrobenzyl)propan-2-amine is an organic compound characterized by a unique molecular structure that includes a methoxy group and a nitro-substituted benzyl moiety. This compound has garnered interest due to its potential biological activities, which may be influenced by its functional groups. The presence of the methoxy group enhances solubility, while the nitro group may contribute to various biological interactions.

- Molecular Formula : C₁₁H₁₅N₃O₂

- Molecular Weight : 219.26 g/mol

- Key Functional Groups :

- Methoxy group (-OCH₃)

- Nitro group (-NO₂)

- Amine group (-NH)

The biological activity of this compound can be attributed to its interaction with various biological pathways. Similar compounds have been shown to modulate the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which plays a crucial role in immune response and cell cycle regulation. The activation of this pathway can influence xenobiotic metabolism and enhance intestinal epithelial barrier function .

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antioxidant Activity : Compounds with nitro groups often show enhanced antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : The modulation of inflammatory pathways through AhR activation has been documented in related compounds, suggesting potential anti-inflammatory effects for this compound.

- Neuroprotective Properties : Some studies have suggested that compounds with amine functionalities may exhibit neuroprotective effects, potentially influencing neurotransmitter systems.

In Vitro Studies

In vitro evaluations have demonstrated that compounds similar to this compound can inhibit specific enzymes involved in nitric oxide synthesis. For example, studies on related compounds have shown significant inhibition percentages for inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS), indicating potential applications in neurodegenerative diseases .

| Compound | % iNOS Inhibition | % nNOS Inhibition |

|---|---|---|

| Compound A | 78.20 ± 2.43 | 46.04 ± 2.85 |

| Compound B | 76.55 ± 0.33 | 80.55 ± 2.29 |

| This compound | TBD | TBD |

Case Studies

A notable case study involved the synthesis and evaluation of various N,N'-disubstituted derivatives, revealing that modifications in the nitro and methoxy groups significantly influenced biological activity. These findings suggest that structural variations can lead to diverse pharmacological profiles, highlighting the importance of further exploration into the specific effects of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.